1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(4-FLUOROPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepine derivatives. These compounds are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, 2-phenylethylamine, and benzodiazepine precursors. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the fluorophenyl group.
Cyclization: reactions to form the benzodiazepine ring.
Amidation: reactions to attach the pyrrolidinone moiety.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scale-up processes: to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its pharmacological properties for potential therapeutic uses.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE likely involves interaction with specific molecular targets such as:
Receptors: Binding to benzodiazepine receptors in the central nervous system.
Enzymes: Inhibition or activation of enzymes involved in neurotransmitter pathways.
Pathways: Modulation of signaling pathways related to anxiety, sedation, or anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic activities.
Uniqueness
1-(4-FLUOROPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE may exhibit unique properties due to the presence of the fluorophenyl and pyrrolidinone groups, which can influence its pharmacokinetics and pharmacodynamics.
Properties
Molecular Formula |
C25H22FN3O |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H22FN3O/c26-20-10-12-21(13-11-20)29-17-19(16-24(29)30)25-27-22-8-4-5-9-23(22)28(25)15-14-18-6-2-1-3-7-18/h1-13,19H,14-17H2 |
InChI Key |
CBVYSBCDJOBVHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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